![molecular formula C9H11N3 B037558 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine CAS No. 112581-74-5](/img/structure/B37558.png)

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine

Overview

Description

“2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” is a type of N-heterocyclic compound . It is part of an enormous family of pyrazolo[1,5-a]pyrimidine (PP) derivatives that have a significant impact in medicinal chemistry . These compounds have also attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For example, a catalyst- and solvent-free synthetic approach has been reported, which leads to pyrazolo[1,5-a]pyrimidines substituted at positions 2 and 7 .

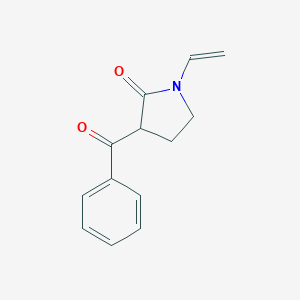

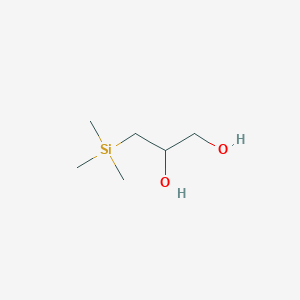

Molecular Structure Analysis

The molecular formula of “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” is C9H11N3 . The structure of this compound can be analyzed using various techniques such as X-ray crystallography .

Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” can be determined using various analytical techniques. The molecular weight of this compound is 161.204 Da .

Scientific Research Applications

Chemical Research

“2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” is a chemical compound that is used in various chemical research applications . It is available for experimental and research use .

Protein Binding

The possibility of using tetrahydropyrazolo [1,5-a]pyrimidine, a derivative of “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine”, as an adenine mimetic for binding to the ATP-binding sites of proteins is of particular interest . This suggests that “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” and its derivatives could be used in the development of new drugs and therapies.

Mechanism of Action

Target of Action

It is known that pyrimidines, a class of compounds to which this compound belongs, have anti-inflammatory effects attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Mode of Action

It is known that pyrimidines inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine may interact with its targets to modulate their activities, leading to changes in cellular processes.

Biochemical Pathways

Given the anti-inflammatory effects of pyrimidines , it can be inferred that this compound may affect pathways related to inflammation and immune response.

Result of Action

Given the anti-inflammatory effects of pyrimidines , it can be inferred that this compound may lead to a reduction in inflammation and modulation of immune response.

Safety and Hazards

While specific safety and hazard information for “2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine” is not available in the search results, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, one related compound, “2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, is classified as an irritant .

Future Directions

properties

IUPAC Name |

2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-4-8(3)12-9(10-6)5-7(2)11-12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVBAPBWJKFPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC(=NN12)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394165 | |

| Record name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

112581-74-5 | |

| Record name | 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)

![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)

![4-Hydroxy-6-methyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B37485.png)

![6-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B37499.png)

![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)

![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)

![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)